1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Description
The compound 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (molecular formula: C₁₃H₁₇N₃, molecular weight: 215.30 g/mol) is a pyrazole derivative featuring:
- A methyl group at the 1-position of the pyrazole ring.
- A phenyl group at the 3-position.
- An N-(1-methylethyl) (isopropyl) substituent on the amine group.
Properties
IUPAC Name |
2-methyl-5-phenyl-N-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)14-13-9-12(15-16(13)3)11-7-5-4-6-8-11/h4-10,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGOKPFWSBIHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NN1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444030 | |
| Record name | 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653574-52-8 | |
| Record name | 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The foundational step in synthesizing 1H-pyrazol-5-amine derivatives involves constructing the pyrazole ring. A widely adopted approach utilizes 1,3-dicarbonyl compounds and hydrazines. For instance, acetylacetone derivatives react with phenylhydrazine under catalytic conditions to form 1-phenyl-3,5-dimethyl-1H-pyrazole. Modifications to this method enable the introduction of diverse substituents. In the case of 1H-pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, the 3-phenyl group is introduced via phenylhydrazine, while the 1-methyl and 5-amino-isopropyl groups require subsequent functionalization.
Key advancements include the use of cerium-based catalysts, such as [Ce(L-Pro)₂]₂(Oxa), which enhance reaction efficiency and yield (70–91%) under mild conditions. This method avoids harsh reagents, making it suitable for lab-scale synthesis.
Regioselective Methylation at the 1-Position
Introducing the methyl group at the 1-position demands precise regiocontrol to avoid isomer formation. A patent detailing the synthesis of 1-methyl-3-phenylpiperazine highlights the use of methyl iodide and sodium hydride in N,N-dimethylformamide (DMF) for selective methylation. Applied to pyrazole systems, this method involves treating 3-phenylpyrazol-5-amine with methyl iodide (1.1–1.2 equivalents) in the presence of sodium hydride at 10–25°C. The reaction achieves >90% selectivity for 1-methylation, minimizing byproducts like 1,4-dimethyl isomers.
Alternative approaches include pre-functionalized hydrazines. For example, methylhydrazine reacts with 1,3-diketones to directly yield 1-methylpyrazoles, though this method limits flexibility for subsequent modifications.
The 5-amino group’s isopropyl substitution is critical for the compound’s bioactivity. Oxidative dehydrogenative coupling strategies, as described by Li et al., enable C–N bond formation via copper-catalyzed reactions. Treating 1-methyl-3-phenylpyrazol-5-amine with isopropylamine under oxidative conditions (e.g., tert-butyl hydroperoxide, TBHP) facilitates the introduction of the isopropyl group. This single-step method achieves moderate yields (60–75%) and avoids protective groups, streamlining synthesis.
Alternatively, nucleophilic aromatic substitution (SNAr) employs halogenated intermediates. For instance, 5-bromo-1-methyl-3-phenylpyrazole reacts with isopropylamine in the presence of a palladium catalyst, yielding the target compound with >80% efficiency. This method, however, requires pre-halogenation, adding synthetic steps.
Purification and Isolation Techniques
Purification challenges arise from byproducts such as regioisomers and unreacted intermediates. Patent WO2004106309A1 emphasizes liquid-liquid extraction and distillation for isolating 1-methyl-3-phenylpiperazine, techniques applicable to pyrazole derivatives. For the target compound, toluene extraction followed by silica gel chromatography effectively removes non-polar impurities.
High-performance liquid chromatography (HPLC) ensures final purity >98%, as demonstrated in the synthesis of Teneligliptin intermediates. Industrial-scale processes favor crystallization; for example, cooling reaction mixtures in cyclohexane induces crystallization of the pure product.
Analytical Characterization and Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : Key signals include δ 1.25 (d, 6H, CH(CH₃)₂), 2.98 (s, 3H, N–CH₃), 3.85 (m, 1H, CH(CH₃)₂), 5.91 (s, 1H, pyrazole C4–H), and 7.21–7.53 (m, 5H, aromatic).
- ¹³C NMR : Peaks at δ 22.1 (CH(CH₃)₂), 38.4 (N–CH₃), 115.2 (pyrazole C4), and 128–137 (aromatic carbons).
Mass Spectrometry (MS)
Industrial Considerations and Scalability
Large-scale synthesis prioritizes cost-effectiveness and safety. Patent WO2015063709A1 avoids toxic solvents like pyridine, opting for tetrahydrofuran (THF) and DMF. Continuous-flow systems enhance the methylation step’s efficiency, reducing reaction times from hours to minutes.
Environmental metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Solvent Consumption (L/kg) | 15 | 8 |
| Energy Use (kWh/kg) | 120 | 75 |
| Yield (%) | 78 | 85 |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while substitution could introduce various functional groups onto the phenyl or pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazol-5-amine derivatives have been studied for their potential as pharmacological agents. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a derivative of 1H-pyrazol-5-amine was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole-based compounds and their cytotoxic effects on human cancer cells. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains.
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methyl-3-phenyl-pyrazol-5-amine | E. coli | 32 µg/mL |
| 1-Methyl-3-phenyl-pyrazol-5-amine | S. aureus | 16 µg/mL |
| 1-Methyl-3-p-tolyl-pyrazol-5-amine | P. aeruginosa | 64 µg/mL |
This table summarizes findings from a study where various pyrazole derivatives were tested against common pathogens, showcasing their potential as antimicrobial agents .
Agricultural Applications
In addition to medicinal uses, 1H-Pyrazol-5-amine has applications in agriculture, particularly as a pesticide or herbicide.
Herbicidal Activity
Research has shown that certain pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth.
Case Study:
A field trial conducted on the efficacy of a pyrazole-based herbicide demonstrated significant weed control in maize crops. The application resulted in a reduction of weed biomass by over 70%, indicating its potential as a commercial herbicide .
Mechanism of Action
The mechanism of action for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might relate to cell signaling or metabolic processes.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with key analogs, highlighting structural differences and their implications:
Physical and Spectral Properties
- Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) exhibit a boiling point of ~470 K, suggesting similar thermal stability for the target .
- Spectral Data : Pyrazole derivatives in and were characterized using NMR and mass spectrometry, indicating methodologies applicable to the target compound. For instance, the phenyl group would produce distinct aromatic proton signals in ¹H NMR .
Biological Activity
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (commonly referred to as 1-methyl-3-phenyl-1H-pyrazol-5-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-methyl-3-phenyl-1H-pyrazol-5-amine is , with a molecular weight of approximately 173.22 g/mol. The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| CAS Registry Number | 10199-50-5 |
| InChI Key | KCYRMURRLLYLPU-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-amine typically involves multi-component reactions (MCRs) that allow for the efficient formation of pyrazole derivatives. These reactions often utilize readily available starting materials such as phenyl hydrazine and appropriate aldehydes or ketones to yield the desired product.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their anticancer properties, revealing several derivatives with significant activity against breast and lung cancer cells. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Antiviral Activity
Research has also highlighted the antiviral potential of pyrazole derivatives, particularly against HIV. A study reported that specific pyrazole-based compounds demonstrated effective inhibition of HIV replication in vitro without significant toxicity to host cells . This suggests that structural modifications in the pyrazole framework can lead to enhanced antiviral activity.
Other Biological Activities
In addition to anticancer and antiviral properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-3-phenyl-1H-pyrazol-5-amine is closely related to its chemical structure. Modifications on the phenyl ring or the pyrazole nitrogen atoms can significantly influence its potency. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on N | Increases lipophilicity and cell permeability |
| Electron-donating groups on phenyl | Enhances anticancer activity |
| Halogen substitutions | Modulates binding affinity to biological targets |
Case Study 1: Cytotoxicity Evaluation
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-donating groups .
Case Study 2: Antiviral Screening
In another investigation, a library of pyrazole derivatives was screened for their ability to inhibit HIV replication. Two compounds emerged as lead candidates, showing significant antiviral activity at low concentrations while maintaining low cytotoxicity .
Q & A
Q. What are the established synthetic routes for 1H-Pyrazol-5-amine derivatives, and what analytical techniques are critical for validating purity and structure?
Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, phenylhydrazine derivatives react with ketones or aldehydes to form the pyrazole core. Key steps include:
- Reagent selection : Use of catalysts like piperidine for cyclization .
- Purification : Column chromatography or recrystallization from methanol/ethanol.
- Characterization :
Q. How is X-ray crystallography employed to resolve the crystal structure of pyrazole derivatives, and what software tools are recommended?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation from methanol or DMSO solutions .
- Data collection : Use synchrotron radiation for high-resolution data.
- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely adopted for small-molecule crystallography due to robustness in handling twinned data and high-resolution datasets .
- Validation : Check for intramolecular hydrogen bonds (e.g., C–H⋯N motifs) and packing interactions using Mercury or Olex2 .
Q. What in vitro assays are commonly used to screen pyrazole derivatives for biological activity?
- Antimicrobial activity : Broth microdilution assays (MIC determination against E. coli, S. aureus) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or kinase enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1H-pyrazol-5-amine derivatives?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Temperature control : Reflux in ethanol (70–80°C) balances reaction rate and side-product formation .
- Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution reactions .
- Workflow : Design a factorial experiment varying temperature, solvent, and catalyst. Monitor progress via TLC and optimize using response surface methodology (RSM) .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structural characterization?
- Case study : Discrepancies in amine proton signals may arise from tautomerism or solvent effects.
- Solutions :
- Perform variable-temperature NMR to identify dynamic processes .
- Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311G(d,p) basis set) .
- Validate via 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .
Q. What computational strategies are effective in predicting the bioactivity of pyrazole derivatives?
- Pharmacophore modeling : Identify key features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
- Molecular docking : Screen against targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize compounds with binding energies < −8 kcal/mol .
- ADMET prediction : Use SwissADME or pkCSM to assess drug-likeness and toxicity risks .
Q. How do substituent modifications (e.g., methoxy vs. propyl groups) influence physicochemical properties and bioactivity?
- Lipophilicity : Propyl groups increase logP, enhancing membrane permeability but reducing solubility .
- Electronic effects : Methoxy groups donate electron density, altering hydrogen-bonding capacity and target affinity .
- Case study : 3-(2-Methoxy-5-propylphenyl)-1H-pyrazol-5-amine shows higher antimicrobial activity than non-substituted analogs due to balanced hydrophobicity and electronic effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Hypothesis testing : Compare IC₅₀ values across standardized assays (e.g., identical cell lines or enzyme batches) .
- Structural nuance : Minor substitutions (e.g., ortho vs. para positions) drastically alter activity. Use SAR (structure-activity relationship) studies to map critical regions .
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay type, purity thresholds) .
Q. What validation protocols are recommended when reproducing crystal structure data from literature?
- Cross-check refinement parameters : Ensure R-factors (<5%) and displacement parameters align with IUCr standards .
- Deposit data in repositories : Validate against CCDC entries (e.g., CCDC 2241232 for related triazole-pyrimidine hybrids) .
- Independent refinement : Reprocess raw diffraction data using SHELXL or Phenix to confirm bond lengths/angles .
Q. Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods for rapid cyclization .
- Characterization : Combine XRD with DFT calculations to resolve ambiguous stereochemistry .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in orthogonal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
